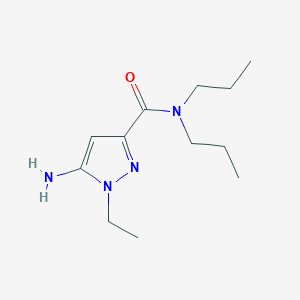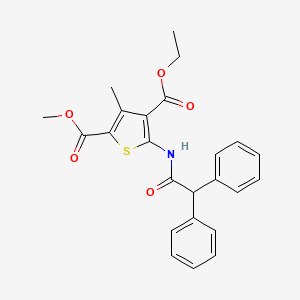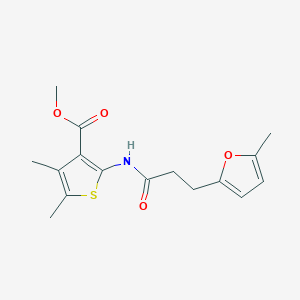
2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is a research chemical with a molecular formula of C15H11Cl2N5O3S3 and a molecular weight of 476.37. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
Novel synthetic routes have been developed for compounds with structural similarities, emphasizing the utility of such molecules in medicinal chemistry and materials science. For instance, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation showcases the versatility of these compounds. This methodology offers a fast and convenient route for creating derivatives with potential biological activities (P. Yu et al., 2014).
Antimicrobial Studies
Compounds featuring thiazolidine, thiadiazole, and oxadiazole moieties have been evaluated for their antimicrobial properties. The synthesis and antimicrobial studies of 4‐Oxo‐thiazolidine derivatives, for example, highlight the significance of these compounds in developing new antimicrobial agents (H. Patel, B. Mistry, K. R. Desai, 2009).
Anticancer Activities
The exploration of 1,3,4-thiadiazole derivatives for potential anticancer activities is a prominent area of research. Studies have identified several compounds within this class that exhibit promising cytotoxic activity against various cancer cell lines, indicating the therapeutic potential of these molecules in oncology (Ulviye Acar Çevik et al., 2020).
Enzyme Inhibition
The search for novel enzyme inhibitors has led to the investigation of thiadiazole and thiazolidinone derivatives. These compounds have been evaluated for their ability to inhibit key enzymes involved in disease pathogenesis, offering insights into their potential use in designing new therapeutic agents. For example, BPTES analogs, including thiadiazole derivatives, have been studied as glutaminase inhibitors, showing promise in cancer treatment (K. Shukla et al., 2012).
Growth Stimulant Properties
Additionally, thiadiazole and thiazolidinone derivatives have been evaluated for their growth stimulant activity, demonstrating the broader applicability of these compounds beyond antimicrobial and anticancer activities. The synthesis of novel derivatives and their assessment as growth stimulants highlight the potential agricultural applications of such chemicals (Aram M. Knyazyan et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O3S3/c16-8-1-2-10(9(17)5-8)25-6-11(23)19-14-21-22-15(28-14)27-7-12(24)20-13-18-3-4-26-13/h1-5H,6-7H2,(H,18,20,24)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCZKXXQFHFTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2655822.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2655823.png)
![1-{4-[2-(2-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}ethanone](/img/structure/B2655824.png)
![N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2655825.png)
![[(3-Bromophenyl)methyl]hydrazine hydrochloride](/img/structure/B2655826.png)
![2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2655827.png)




![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2655837.png)

![3-(Dimethylamino)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2655842.png)